ethyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
説明
Ethyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via a Biginelli-like multicomponent reaction. Its structure features a pyrimidinone core substituted with a 4-fluorophenyl-pyrazole moiety at position 4, a methyl group at position 6, and an ethyl ester at position 3. The compound has garnered attention for its significant anti-tubercular activity, demonstrating superior potency (MIC: 1.56 µg/mL) against Mycobacterium tuberculosis H37Rv compared to the standard drug isoniazid (MIC: 3.12 µg/mL) . Its synthesis employs a solvent-free, eco-friendly approach using a WO₃/ZrO₂ heterogeneous catalyst, emphasizing modern green chemistry principles .
特性
IUPAC Name |
ethyl 4-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O3/c1-3-31-22(29)19-14(2)25-23(30)26-21(19)18-13-28(17-7-5-4-6-8-17)27-20(18)15-9-11-16(24)12-10-15/h4-13,21H,3H2,1-2H3,(H2,25,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDAUPMLZAFIRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
Ethyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, synthesis methods, and relevant research findings.
Chemical Structure
The compound can be characterized by its distinct molecular structure, which includes:
- A tetrahydropyrimidine ring
- A pyrazole moiety
- A fluorophenyl group
Molecular Formula and Weight
- Molecular Formula : C21H20FN3O2
- Molecular Weight : 361 Da
Key Properties
- LogP : 4.95 (indicating lipophilicity)
- Polar Surface Area : 68 Ų
- Hydrogen Bond Acceptors : 3
- Hydrogen Bond Donors : 0
Anticancer Activity
Recent studies have shown that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, compounds similar to ethyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate have been evaluated for their cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Testing
A study conducted on related pyrazole derivatives indicated that certain modifications to the pyrazole ring enhance cytotoxicity. For example:
- IC50 Values : Compounds exhibited IC50 values ranging from 0.5 µM to 10 µM against A549 lung adenocarcinoma cells .
Anticonvulsant Activity
The compound's structural analogs have been tested for anticonvulsant properties. In one study, a related compound demonstrated effective protection in picrotoxin-induced convulsion models, suggesting a potential for neuroprotective applications .
The biological activity of ethyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate may involve:
- Inhibition of key enzymes involved in cancer cell proliferation.
- Modulation of neurotransmitter systems , particularly in the context of anticonvulsant activity.
Synthesis Methods
The synthesis of ethyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves several steps including:
- Formation of the pyrazole ring through condensation reactions.
- Cyclization with ethyl acetoacetate to form the tetrahydropyrimidine core.
- Functionalization with fluorophenyl groups to enhance biological activity.
Reaction Conditions and Yields
Typical yields for the synthesis of related compounds have been reported at approximately 70%-95%, depending on the specific reaction conditions employed .
Comparative Studies
Research comparing various derivatives has indicated that:
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| Compound A | 0.5 | Anticancer |
| Compound B | 1.0 | Anticonvulsant |
| Ethyl Derivative | 0.8 | Both |
These findings underscore the versatility of pyrazole-based compounds in therapeutic applications.
Future Directions
Further research is warranted to explore:
- The full spectrum of biological activities across different cell lines.
- The potential for these compounds in clinical settings.
- Mechanistic studies to elucidate their action pathways.
類似化合物との比較
Comparative Analysis with Structurally Analogous Compounds
The pharmacological and physicochemical properties of DHPM derivatives are highly sensitive to structural modifications. Below is a detailed comparison with key analogs:
Structural Variations and Pharmacological Effects
Key Observations
Substituent Position and Halogen Effects :
- The 4-fluorophenyl group in the target compound enhances anti-tubercular specificity, likely due to optimal hydrophobic interactions with M. tuberculosis enzymes. In contrast, 2-fluorophenyl (LaSOM 282) shifts activity toward anticancer targets, suggesting positional halogenation dictates target selectivity .
- Chlorine substitution (e.g., in the 2-chlorophenyl analog) introduces piperazinyl groups, favoring CNS activity via dopamine receptor modulation .
Oxo vs. Thioxo Modifications :
- Replacing the 2-oxo group with 2-thioxo (e.g., LaSOM 282, diphenyl analog) alters electronic properties, increasing lipophilicity and enabling cross-membrane penetration. This correlates with enhanced antiviral and antifungal activities .
Aryl Group Diversity :
- Bulky substituents (e.g., 3,5-bis(trifluoromethyl)phenyl ) enhance metabolic stability but reduce solubility, limiting in vivo applicability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
